3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid
Description
3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid (hereafter referred to as the target compound) is a synthetic organic molecule featuring a cyclobutane ring, a tert-butoxycarbonyl (Boc)-protected amino group, and a propiolic acid (alkyne-carboxylic acid) moiety. Its structure enables unique reactivity, such as participation in click chemistry via the alkyne group, while the Boc group provides stability for amine protection in synthetic workflows .
The compound is primarily used as a building block in pharmaceutical and materials science research, where cyclobutane rings are valued for their conformational rigidity and metabolic stability. The propiolic acid group facilitates bioconjugation or polymer crosslinking, making the compound versatile in drug discovery .
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-11(2,3)17-10(16)13-12(6-4-7-12)8-5-9(14)15/h4,6-7H2,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIAYUMMEZFIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C#CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid is a complex organic molecule with potential biological activities that merit detailed exploration. This article reviews its biological activity, synthesis, and potential applications based on current research findings.
Molecular Characteristics
- Molecular Formula : C14H23NO4
- Molecular Weight : 269.341 g/mol
- Melting Point : 129–133 °C
- Boiling Point : Approximately 362.1 °C
The structure includes a cyclobutyl group attached to a cyclobutane backbone, featuring a tert-butoxycarbonylamino group that enhances its chemical properties and biological potential.
Synthesis
Synthesis typically involves multi-step organic reactions. A common method is the reaction of cyclobutylmethylamine with tert-butyl chloroformate, followed by treatment with propargyl bromide under basic conditions to yield the final product.
This compound interacts with various molecular targets, potentially acting as an inhibitor or activator of specific enzymes and receptors. This modulation can influence various biological pathways, making it a candidate for further pharmacological studies.
Antiproliferative Activity
Recent studies have demonstrated that compounds related to this structure exhibit significant antiproliferative effects against several cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Effect Observed |
|---|---|---|
| K562 | 2–10 | Cell cycle arrest |
| HeLa | 2–10 | Cytoskeletal changes |
| Sk-mel-2 | 2–10 | Reduced motility |
| MCF-7 | 2–10 | Cell cycle perturbation |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation by affecting the actin cytoskeleton and altering cell cycle progression .
Cytotoxicity Studies
In vitro assays have shown that this compound can lead to significant morphological changes in treated cells, such as the disappearance of stress fibers and alterations in cell motility. For example, in HeLa cells, granular actin was found diffusely distributed in the cytoplasm after treatment, indicating profound cytoskeletal reorganization .
Applications in Drug Development
Given its unique structural features and biological activities, this compound has potential applications in:
- Drug Development : As an intermediate in synthesizing pharmaceuticals targeting specific diseases.
- Organic Synthesis : Serving as a building block for complex organic compounds.
- Catalysis : Acting as a catalyst or precursor in various chemical reactions.
- Environmental Research : Contributing to the development of eco-friendly materials and processes .
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of various derivatives of this compound on human cancer cell lines. The results indicated that certain modifications to the cyclobutyl structure enhanced cytotoxicity against breast cancer cells (MCF-7) significantly compared to controls.
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action through flow cytometry and confocal microscopy techniques. The study revealed that treatment with this compound resulted in increased accumulation of cells in the SubG1 phase, indicating apoptosis induction .
Scientific Research Applications
3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid is a chemical compound with potential applications in various scientific fields. Its molecular formula is C12H17NO4, and it has a molecular weight of approximately 239.27 g/mol . The compound features a cyclobutyl group attached to a prop-2-ynoic acid moiety, with a tert-butoxycarbonylamino group also present.
Potential Applications
-
Organic Synthesis:
- The presence of functional groups such as carboxylic acid and amine groups allows for a variety of potential reactions, increasing its versatility in creating derivatives with varied biological activities.
- 3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid can undergo esterification to form esters, amidation to form amides, salt formation with acids or bases, and decarboxylation under specific conditions.
-
Medicinal Chemistry:
- The unique structural features of 3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid make it an interesting candidate for exploration in medicinal chemistry.
- 3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid derivatives may be designed to interact with biological targets, potentially leading to new therapeutic agents.
- In Vitro Hypoxia Models:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The target compound is compared to three analogues (Table 1):
Compound A: 3-[1-({[(tert-Butoxy)carbonyl]amino}methyl)cyclobutyl]prop-2-ynoic acid
Compound B: 5-Hydroxy-2-[(tert-butoxycarbonyl)amino]pentanoic acid
Compound C : 1-[(tert-Butoxycarbonyl)-4-ethenylpiperidine-4-carboxylic acid
Table 1: Structural and Molecular Comparison
Reactivity and Stability
- Boc Group Stability : The Boc group in the target compound and Compound A is acid-labile, enabling selective deprotection under mild acidic conditions. In contrast, Compound B’s hydroxyl group may increase solubility in polar solvents but reduce stability under oxidative conditions .
- Alkyne Reactivity : The target compound and Compound A are ideal for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Compound C’s ethenyl group offers alternative reactivity (e.g., Diels-Alder reactions), while Compound B lacks such functional versatility .
Physicochemical Properties
- Acidity : The propiolic acid group in the target compound (pKa ~2–3) is more acidic than Compound B’s carboxylic acid (pKa ~4–5) due to electron-withdrawing effects of the alkyne .
- Solubility : The cyclobutane and Boc groups in the target compound and Compound A confer moderate lipophilicity, whereas Compound B’s hydroxyl group enhances aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
